Scaffold-Class Differentiation: Imidazo[1,2-b]pyridazine vs. Alternative Heterocyclic Cores in FLT3 Kinase Inhibition
In a systematic scaffold-hopping study, the imidazo[1,2-b]pyridazine core demonstrated superior potency against FLT3-ITD compared to four alternative heterocyclic cores evaluated in parallel. Compounds 34a and 34b, both imidazo[1,2-b]pyridazines, achieved FLT3-ITD IC₅₀ values of 7 nM and 5 nM, respectively, while pyrido[4,3-d]pyrimidine derivatives (compounds 23–25) failed to show promising activity, with IC₅₀ values ranging from >20 μM to 1.9 μM [1]. The imidazo[4,5-b]pyridine series (compounds 18a–18b) showed intermediate potency (IC₅₀ = 134–430 nM), and thieno[3,2-d]pyrimidine derivatives were not pursued due to insufficient activity [1]. This core-level difference of approximately 27- to >2,800-fold in potency establishes the imidazo[1,2-b]pyridazine scaffold—the core of the target compound—as a validated, high-potency FLT3 inhibitor chemotype distinct from other heterocyclic cores.
| Evidence Dimension | FLT3-ITD recombinant kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Representative imidazo[1,2-b]pyridazine compounds: 34a IC₅₀ = 7 nM; 34b IC₅₀ = 5 nM [same scaffold class as target compound] |
| Comparator Or Baseline | Pyrido[4,3-d]pyrimidine compounds: 23 IC₅₀ > 20 μM; 25 IC₅₀ = 1.9 μM; Imidazo[4,5-b]pyridine compounds: 18a IC₅₀ = 430 nM; 18b IC₅₀ = 134 nM |
| Quantified Difference | Imidazo[1,2-b]pyridazine scaffold achieves ~27- to >2,800-fold greater potency than pyrido[4,3-d]pyrimidine and imidazo[4,5-b]pyridine cores |
| Conditions | Recombinant FLT3-ITD kinase assay; concentration-response format; J. Med. Chem. 2023 |
Why This Matters
Selecting a compound with the imidazo[1,2-b]pyridazine core ensures membership in the most potent scaffold class among those systematically evaluated for FLT3 inhibition, reducing the risk of weak basal activity that could confound SAR studies or cellular proof-of-concept experiments.
- [1] Břehová, P.; Řezníčková, E.; Škach, K.; et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. J. Med. Chem. 2023, 66 (16), 11133–11157. View Source
